N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide: is an organic compound characterized by the presence of a chlorophenyl group, an oxetane ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine, oxetane, and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study the effects of structural modifications on biological activity, particularly in the context of drug design and development.
Medicine: The compound’s unique structure makes it a candidate for investigation as a potential therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-[(2-Methylphenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
- N-[(2-Fluorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
- N-[(2-Bromophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide
Comparison: N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16)15(11-8-17-9-11)7-10-5-3-4-6-12(10)14/h2-6,11H,1,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMLICJVOAGTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1Cl)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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